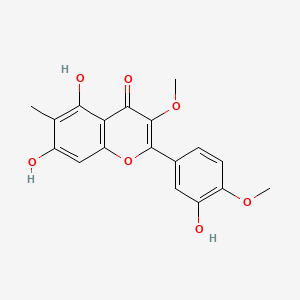

6-C-Methylquercetin-3,4'-dimethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16O7 |

|---|---|

Molecular Weight |

344.3 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-6-methylchromen-4-one |

InChI |

InChI=1S/C18H16O7/c1-8-10(19)7-13-14(15(8)21)16(22)18(24-3)17(25-13)9-4-5-12(23-2)11(20)6-9/h4-7,19-21H,1-3H3 |

InChI Key |

GXEBEIATBWQDRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence and Biological Activity of 6-C-Methylquercetin-3,4'-dimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-C-Methylquercetin-3,4'-dimethyl ether is a naturally occurring flavonol, a type of flavonoid, that has garnered scientific interest due to its notable biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the natural sources, isolation, and potential mechanisms of action of this compound, with a focus on its activity against drug-resistant bacteria.

Natural Sources

The primary identified natural source of this compound is the leaves of Bauhinia thonningii Schum. , a plant belonging to the Leguminosae family.[1][2] This compound has also been reported in Piliostigma reticulatum and Piliostigma thonningii . While specific quantitative data for this compound is limited in the available literature, the total flavonoid content in the leaves of these plants is significant, suggesting they are rich sources of such compounds.

Table 1: Quantitative Data on Total Flavonoid Content in Bauhinia thonningii and related species.

| Plant Species | Plant Part | Extraction Solvent | Total Flavonoid Content (mg Quercetin Equivalents/g extract) | Reference |

| Bauhinia variegata | Flower | Methanol | 3.5 mg/g (quercetin) | [3] |

Experimental Protocols

Isolation and Purification of this compound from Bauhinia thonningii Leaves

The following protocol is a synthesized methodology based on common flavonoid isolation techniques and specific information regarding the extraction from Bauhinia thonningii.

1. Plant Material Collection and Preparation:

-

Collect fresh leaves of Bauhinia thonningii.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered leaves in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

3. Fractionation:

-

Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Collect the different fractions and concentrate them using a rotary evaporator. The target compound is expected to be in the more polar fractions like ethyl acetate.

4. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

-

Combine fractions showing similar TLC profiles.

-

Perform further purification of the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water.

5. Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques:

-

¹H-NMR and ¹³C-NMR: To determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

UV-Vis Spectroscopy: To observe the characteristic absorption maxima of flavonoids.

-

Biological Activity and Proposed Mechanism of Action

This compound has demonstrated significant antibacterial activity, notably against Gram-negative multidrug-resistant bacteria and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While the precise signaling pathway of this specific compound is not fully elucidated, the general mechanisms of action for flavonoids against bacteria are well-documented and can be extrapolated.

Flavonoids, including quercetin derivatives, are known to exert their antibacterial effects through multiple mechanisms:

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4]

-

Disruption of Membrane Function: They can intercalate into the bacterial cell membrane, disrupting its integrity, altering membrane potential, and inhibiting respiratory chain enzymes.[1][5]

-

Inhibition of Energy Metabolism: Flavonoids can interfere with the bacterial electron transport chain, leading to a reduction in ATP synthesis.

-

Inhibition of Biofilm Formation: Methylated flavonoids have been shown to interfere with quorum sensing, a bacterial communication system crucial for biofilm formation and virulence factor expression.[6]

Based on the structure of this compound, a C-methylated and O-dimethylated derivative of quercetin, a plausible mechanism of action against bacteria like S. aureus involves the disruption of the cell membrane and inhibition of key cellular processes. The methylation may enhance its lipophilicity, facilitating its interaction with the bacterial cell membrane.

Proposed Signaling Pathway for Antibacterial Action

The following diagram illustrates a proposed logical workflow for the antibacterial mechanism of this compound.

Caption: Proposed mechanism of antibacterial action.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the isolation and characterization of this compound.

Caption: General experimental workflow for isolation.

Conclusion

This compound represents a promising natural product with significant antibacterial potential. Its presence in readily available plant sources like Bauhinia thonningii makes it an attractive candidate for further research and development in the fight against antibiotic resistance. The methodologies outlined in this guide provide a framework for its isolation and further investigation into its precise mechanisms of action, which are crucial for its potential therapeutic applications. Further studies are warranted to quantify its concentration in various natural sources and to fully elucidate its interaction with bacterial signaling pathways.

References

- 1. digital.csic.es [digital.csic.es]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantification of biochemical compounds in Bauhinia Variegata Linn flower extract and its hepatoprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Plant Defense and Therapeutic Potential: A Technical Guide to the Biosynthesis of Methylated Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Methylated flavonoids, a specialized class of plant secondary metabolites, are gaining increasing attention in the scientific community for their enhanced biological activities and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds in plants, with a focus on the core enzymatic machinery, regulatory networks, and key experimental methodologies.

The Flavonoid Methylation Pathway: An Overview

The biosynthesis of methylated flavonoids begins with the general phenylpropanoid pathway, which provides the basic flavonoid skeleton. This core structure then undergoes a series of modifications, including hydroxylation, glycosylation, and, crucially, methylation. The methylation of flavonoids is catalyzed by a diverse group of enzymes known as O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to a hydroxyl group on the flavonoid backbone. This seemingly simple modification has profound effects on the physicochemical properties of flavonoids, increasing their lipophilicity, metabolic stability, and ability to traverse cellular membranes, which often translates to enhanced bioactivity.[1][2][3][4]

The core pathway can be visualized as a multi-step process, starting from the precursor L-phenylalanine and culminating in a vast array of methylated flavonoid structures.

Key Enzymes: Flavonoid O-Methyltransferases (OMTs)

Flavonoid O-methyltransferases (FOMTs) are the central players in the biosynthesis of methylated flavonoids. These enzymes belong to the larger class of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Plant OMTs are broadly classified into two main types based on their sequence homology and substrate preferences. While some OMTs are involved in lignin biosynthesis, a distinct and diverse group is dedicated to the modification of flavonoids.[5] These FOMTs exhibit remarkable regiospecificity, meaning they selectively methylate specific hydroxyl groups on the flavonoid A, B, or C rings. This specificity is a key determinant of the vast structural diversity of methylated flavonoids found in nature.

Quantitative Data on OMT Activity

The catalytic efficiency and substrate preference of FOMTs can be quantified by determining their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic constant (kcat). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity and is an inverse measure of the enzyme's affinity for its substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| CrOMT2 | Citrus reticulata | Luteolin | 7.6 | 0.0206 | 2707.9 | [6] |

| CrOMT2 | Citrus reticulata | Quercetin | 18.2 | 0.0298 | 1637.4 | [6] |

| CrOMT2 | Citrus reticulata | Eriodictyol | 4.6 | 0.0076 | 1650.8 | [6] |

| PfOMT3 | Perilla frutescens | Apigenin | 12.5 | 0.14 | 11200 | [7] |

| PfOMT3 | Perilla frutescens | Naringenin | 15.2 | 0.16 | 10526 | [7] |

| PfOMT3 | Perilla frutescens | Kaempferol | 25.6 | 0.08 | 3125 | [7] |

| POMT-M1 | Populus sp. (mutant) | Kaempferol | 18.5 | 0.0021 | 113.5 | [8] |

| POMT-M1 | Populus sp. (mutant) | Quercetin | 25.6 | 0.0015 | 58.6 | [8] |

Table 1: Kinetic Parameters of Selected Plant Flavonoid O-Methyltransferases. This table provides a comparative summary of the kinetic properties of several characterized FOMTs, highlighting their substrate preferences and catalytic efficiencies.

In Planta Concentrations of Methylated Flavonoids

The accumulation of methylated flavonoids in plants varies significantly depending on the species, tissue type, developmental stage, and environmental conditions. Understanding these natural concentration levels is crucial for applications in drug development and metabolic engineering.

| Methylated Flavonoid | Plant Species | Tissue | Concentration | Reference |

| 5,7,4'-trihydroxy-3'-methoxyflavone | Coronopus didymus | Aerial parts | 1.60 mg / 10 g fresh weight | [9] |

| Isorhamnetin | Citrus reticulata | Peel | Variable | [6] |

| Sakuranetin | Perilla frutescens | Leaves | Variable | [7] |

| Rhamnocitrin | Perilla frutescens | Leaves | Variable | [7] |

Table 2: Examples of In Planta Concentrations of Methylated Flavonoids. This table presents a selection of reported concentrations of methylated flavonoids in different plant tissues. Note that concentrations can be highly variable.

Regulation of Flavonoid Methylation

The biosynthesis of methylated flavonoids is tightly regulated at the transcriptional level. A complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families, controls the expression of the structural genes of the flavonoid pathway, including the OMTs. These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of target genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli.

Experimental Protocols

A key aspect of studying methylated flavonoid biosynthesis is the ability to reliably extract, identify, and quantify these compounds, as well as to characterize the enzymes involved in their synthesis. The following sections provide detailed methodologies for these essential experimental procedures.

Heterologous Expression and Purification of OMTs

To characterize the function of a specific OMT, it is often necessary to produce the enzyme in a heterologous expression system, such as Escherichia coli, and then purify it.

Protocol for Heterologous Expression and Purification of a His-tagged OMT in E. coli

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest using a suitable kit or protocol.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of the target OMT gene by PCR using gene-specific primers. The primers should include restriction sites for cloning into an expression vector (e.g., pET vector with a His-tag).

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested OMT gene into the linearized expression vector.

-

Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a single colony of transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged OMT protein with an elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Desalt the purified protein and exchange the buffer using a desalting column or dialysis into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Assess the purity of the protein by SDS-PAGE.

-

In Vitro OMT Enzyme Assay

This assay is used to determine the activity and substrate specificity of the purified OMT.

Protocol for a Standard OMT Enzyme Assay [7]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a total volume of 100 µL containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM S-adenosyl-L-methionine (SAM) (methyl donor)

-

100 µM flavonoid substrate (dissolved in DMSO)

-

1-5 µg of purified OMT enzyme

-

-

Include a negative control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal temperature and incubation time may need to be determined empirically for each enzyme.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume (100 µL) of methanol containing 1% acetic acid.

-

-

Analysis:

-

Centrifuge the mixture at high speed to precipitate the protein.

-

Analyze the supernatant for the presence of the methylated flavonoid product using HPLC-DAD or LC-MS/MS.

-

Analysis of Methylated Flavonoids by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used technique for the separation and quantification of flavonoids.

Protocol for HPLC-DAD Analysis of Methylated Flavonoids [1][6][10][11]

-

Sample Preparation:

-

For plant material, grind the tissue in liquid nitrogen and extract with 80% methanol.

-

For enzyme assay samples, use the supernatant after reaction termination and protein precipitation.

-

Filter all samples through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-30 min: linear gradient from 10% to 70% B

-

30-35 min: 70% B

-

35-40 min: linear gradient from 70% to 10% B

-

40-45 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection: Diode-array detector scanning from 200-400 nm. Monitor specific wavelengths for different flavonoid classes (e.g., 280 nm for flavanones, 340 nm for flavones and flavonols).

-

-

Quantification:

-

Create a calibration curve using authentic standards of the methylated flavonoids of interest at a series of known concentrations.

-

Quantify the amount of methylated flavonoid in the sample by comparing its peak area to the calibration curve.

-

Analysis of Methylated Flavonoids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the identification and quantification of methylated flavonoids, especially in complex mixtures.

Protocol for LC-MS/MS Analysis of Methylated Flavonoids [8][9][12][13][14]

-

Sample Preparation:

-

Follow the same procedure as for HPLC-DAD analysis.

-

-

LC Conditions:

-

Use a similar C18 column and mobile phase system as for HPLC, but often with smaller column dimensions and lower flow rates compatible with the mass spectrometer.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the specific flavonoid.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification. This involves selecting the precursor ion (the molecular ion of the methylated flavonoid) and a specific product ion generated by fragmentation.

-

Optimization: The cone voltage and collision energy should be optimized for each methylated flavonoid to achieve maximum sensitivity.

-

-

Identification and Quantification:

-

Identification is confirmed by matching the retention time and the precursor-product ion transition with those of an authentic standard.

-

Quantification is performed by comparing the peak area of the MRM transition in the sample to a calibration curve generated with a pure standard.

-

Conclusion and Future Perspectives

The study of methylated flavonoid biosynthesis is a rapidly advancing field with significant implications for agriculture, human health, and drug development. A thorough understanding of the enzymes, regulatory networks, and analytical techniques described in this guide is essential for researchers aiming to harness the potential of these fascinating plant compounds. Future research will likely focus on the discovery and characterization of novel OMTs with unique substrate specificities, the elucidation of the intricate details of the regulatory networks, and the development of metabolic engineering strategies to produce high-value methylated flavonoids in microbial or plant-based systems. The methodologies outlined here provide a solid foundation for these exciting future endeavors.

References

- 1. e-nps.or.kr [e-nps.or.kr]

- 2. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 9. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemisgroup.us [chemisgroup.us]

- 11. scielo.br [scielo.br]

- 12. protocols.io [protocols.io]

- 13. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

6-C-Methylquercetin-3,4'-dimethyl ether chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 6-C-Methylquercetin-3,4'-dimethyl ether, a naturally occurring flavonol with potential applications in drug development, particularly in the area of antibacterial research.

Chemical Structure and Properties

This compound is a C-methylated and O-methylated derivative of the common flavonoid, quercetin. The presence of the C-methyl group at the 6-position and the dimethyl ether at the 3 and 4'-positions significantly influences its chemical and biological properties.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6-dimethylchromen-4-one | N/A |

| Molecular Formula | C₁₈H₁₆O₇ | [1][2][3] |

| Molecular Weight | 344.32 g/mol | [1][2][3] |

| SMILES | CC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O | [1] |

| Physical State | Solid | [3] |

| Solubility | Data not available. Methylation generally increases the lipophilicity of flavonoids, suggesting potentially lower solubility in water compared to quercetin. | [4][5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its antibacterial action, particularly against multidrug-resistant (MDR) bacteria.

Antibacterial Activity

This compound has been identified as a promising antibacterial agent. It has shown activity against Gram-negative multidrug-resistant bacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains.[6] The methylation of flavonoids can influence their antibacterial efficacy, with some studies suggesting that methylation can decrease activity, while the increased lipophilicity due to methylation may enhance membrane transport.[4][6]

General Antibacterial Mechanisms of Flavonoids:

While the specific mechanism for this compound has not been fully elucidated, flavonoids, in general, exert their antibacterial effects through various mechanisms:

-

Inhibition of Nucleic Acid Synthesis: Interference with the synthesis of DNA and RNA.[6]

-

Inhibition of Cytoplasmic Membrane Function: Disruption of the bacterial cell membrane, leading to leakage of cellular components.[6]

-

Inhibition of Energy Metabolism: Interference with key metabolic pathways essential for bacterial survival.[6]

-

Inhibition of Biofilm Formation: Prevention of the formation of bacterial biofilms, which are crucial for chronic infections and antibiotic resistance.[6]

-

Alteration of Membrane Permeability: Increasing the permeability of the bacterial membrane, potentially enhancing the efficacy of other antibiotics.[6]

Experimental Protocols

Detailed experimental protocols for the isolation and specific biological assays of this compound are not extensively available in the public domain. However, this section provides generalized protocols based on common methodologies for flavonoid research.

Illustrative Isolation of a Methylated Flavonoid from a Plant Source

The following is a general workflow for the isolation of flavonoids from plant material, such as the leaves of Bauhinia thonningii, the natural source of this compound.[6][7]

References

- 1. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activities of flavonoids: structure-activity relationship and mechanism. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activities of flavonoids: structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Activity of 6-C-Methylquercetin-3,4'-dimethyl ether: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-C-Methylquercetin-3,4'-dimethyl ether, a novel flavonol derivative isolated from the leaves of Bauhinia thonningii Schum, has emerged as a compound of interest due to its notable antibacterial properties, particularly against multidrug-resistant (MDR) bacterial strains.[1][2] This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its antibacterial efficacy and potential mechanisms of action. This document summarizes key quantitative data, details experimental protocols for its assessment, and presents a conceptual signaling pathway to elucidate its activity. As research into this specific phytochemical is ongoing, this paper serves as a foundational resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are well-regarded for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Quercetin and its derivatives are among the most studied flavonoids, known for their potential therapeutic applications. This compound is a unique member of this family, distinguished by a C-methylation at the 6-position and O-methylation at the 3 and 4' positions. This specific substitution pattern appears to significantly influence its bioactivity. Primarily isolated from Bauhinia thonningii, a plant with a history of use in traditional medicine, this compound presents a promising avenue for the development of new antibacterial agents.[1][2][3][4]

Antibacterial Activity

The most well-documented biological activity of this compound is its ability to inhibit the growth of various bacterial strains, including those that have developed resistance to multiple antibiotics.[1][2]

Quantitative Data Summary

The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values. The following table summarizes the reported MIC values against a panel of Gram-negative and Gram-positive bacteria. The data also highlights the synergistic effect observed when the compound is combined with an efflux pump inhibitor (EPI), Phenylalanine-Arginine-β-Naphthylamide (PAβN).

| Bacterial Strain | Type | Resistance Phenotype | MIC (µg/mL) of this compound | MIC (µg/mL) with PAβN (30 µg/mL) |

| Enterobacter aerogenes (ATCC 13048) | Gram-negative | - | 64 | 32 |

| Enterobacter aerogenes (CM64) | Gram-negative | MDR | 128 | 32 |

| Klebsiella pneumoniae (ATCC 11296) | Gram-negative | - | 32 | 4 |

| Klebsiella pneumoniae (KP55) | Gram-negative | MDR | 64 | 4 |

| Klebsiella pneumoniae (KP63) | Gram-negative | MDR | >128 | 64 |

| Escherichia coli (ATCC 8739) | Gram-negative | - | 128 | 64 |

| Escherichia coli (AG100) | Gram-negative | - | >128 | 128 |

| Pseudomonas aeruginosa (PA01) | Gram-negative | - | >128 | 128 |

| Pseudomonas aeruginosa (PA124) | Gram-negative | MDR | >128 | 128 |

| Staphylococcus aureus (MRSA3) | Gram-positive | MRSA | 128 | 64 |

| Staphylococcus aureus (MRSA4) | Gram-positive | MRSA | 128 | 64 |

| Staphylococcus aureus (MRSA6) | Gram-positive | MRSA | 64 | 4 |

Data sourced from Nouemsi et al. (2023).[2]

Experimental Protocols

The quantitative data presented above was primarily obtained through the broth microdilution method. This section provides a detailed methodology for this key experiment.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial cultures in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth and solvent)

-

Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of this compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the dilution series.

-

This will result in wells with decreasing concentrations of the test compound.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

-

Controls:

-

Positive Control: A row with a standard antibiotic (e.g., ciprofloxacin) serially diluted.

-

Negative Control: Wells containing only the growth medium and the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit bacterial growth.

-

Growth Control: Wells containing only the growth medium and the bacterial inoculum.

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

-

-

Synergy with Efflux Pump Inhibitors (optional):

-

To assess the role of efflux pumps, the assay is repeated with the addition of a sub-inhibitory concentration of an EPI (e.g., 30 µg/mL PAβN) to all wells. A significant decrease in the MIC in the presence of the EPI suggests that the compound is a substrate for efflux pumps.

-

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, preliminary evidence strongly suggests an interaction with bacterial efflux pumps.

Proposed Mechanism: Efflux Pump Inhibition

Many bacteria develop multidrug resistance by utilizing efflux pumps, which are membrane proteins that actively transport a wide range of antibiotics out of the bacterial cell, thereby reducing their intracellular concentration to sub-inhibitory levels. The significant reduction in the MIC of this compound in the presence of the efflux pump inhibitor PAβN indicates that this flavonoid is likely a substrate for these pumps.[2] This suggests a potential dual role for the compound: intrinsic antibacterial activity and the potentiation of this activity through the saturation or inhibition of efflux pumps.

Caption: Proposed mechanism of this compound.

Other Potential Biological Activities (Inferred from Related Compounds)

While direct evidence is currently limited to antibacterial activity, the biological profiles of structurally similar quercetin derivatives suggest that this compound may possess other activities worth investigating. For instance, other methylated quercetin analogs have demonstrated:

-

Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

-

Anti-inflammatory Activity: Through the modulation of inflammatory mediators.

It is crucial to note that these are inferred activities based on related compounds, and further research is required to determine if this compound exhibits similar properties.

Conclusion and Future Directions

This compound is a promising new natural product with demonstrated antibacterial activity against multidrug-resistant bacteria. The potentiation of its activity by an efflux pump inhibitor provides a key insight into its mechanism of action and highlights its potential as a lead compound for the development of novel antimicrobial agents or adjuvants to existing antibiotic therapies.

Future research should focus on:

-

Elucidating the specific intracellular targets of the compound.

-

Investigating its potential anticancer and anti-inflammatory properties through in vitro and in vivo studies.

-

Conducting toxicological studies to assess its safety profile.

-

Exploring synthetic modifications to optimize its potency and pharmacokinetic properties.

The information presented in this whitepaper provides a solid foundation for the continued investigation of this compound as a valuable natural compound with therapeutic potential.

References

An In-Depth Technical Guide on the Antibacterial Spectrum of 6-C-Methylquercetin-3,4'-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of 6-C-Methylquercetin-3,4'-dimethyl ether, a novel flavonol derivative. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of new antimicrobial agents.

Introduction

This compound is a flavonol derivative that has been isolated from the leaves of Bauhinia thonningii Schum.[1][2] This compound has demonstrated notable antibacterial activity, particularly against Gram-negative multidrug-resistant (MDR) bacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] Its efficacy, especially in overcoming bacterial resistance mechanisms, positions it as a compound of interest for further investigation in the development of new antibacterial therapies.

Quantitative Antibacterial Spectrum

The antibacterial activity of this compound has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of the compound against a panel of multidrug-resistant bacterial strains. The data also illustrates the synergistic effect when the compound is combined with the efflux pump inhibitor (EPI) Phenylalanine-Arginine β-Naphthylamide (PAβN).

Table 1: Antibacterial Spectrum of this compound Against Gram-Negative Multidrug-Resistant Bacteria

| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of this compound + PAβN (20 µg/mL) |

| Enterobacter aerogenes EA289 | >128 | 32 |

| Enterobacter aerogenes CM64 | 128 | 32 |

| Escherichia coli ATCC8739 | >128 | 128 |

| Escherichia coli AG100A | >128 | 128 |

| Klebsiella pneumoniae ATCC11296 | 128 | 4 |

| Klebsiella pneumoniae KP55 | 128 | 8 |

| Klebsiella pneumoniae KP63 | >128 | 128 |

| Providencia stuartii ATCC29916 | 128 | 64 |

| Pseudomonas aeruginosa PA01 | >128 | >128 |

| Pseudomonas aeruginosa PA124 | >128 | 128 |

Data sourced from Nouemsi et al. (2020).[2]

Table 2: Antibacterial Spectrum of this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of this compound + PAβN (20 µg/mL) |

| Staphylococcus aureus MRSA3 | 128 | 32 |

| Staphylococcus aureus MRSA4 | 128 | 64 |

| Staphylococcus aureus MRSA6 | 128 | 8 |

Data sourced from Nouemsi et al. (2020).[2]

The results indicate that while this compound alone has moderate activity against some strains, its potency is significantly enhanced in the presence of an efflux pump inhibitor.[2] This suggests that the compound may be a substrate for bacterial efflux pumps, a common mechanism of antibiotic resistance.

Experimental Protocols

The determination of the antibacterial spectrum of this compound was conducted using the broth microdilution method. The following is a detailed description of the likely experimental protocol based on standard microbiological procedures.

Preparation of Bacterial Inoculum

-

Bacterial strains were cultured on appropriate agar plates for 18-24 hours at 37°C.

-

A few colonies were then transferred to 5 mL of Mueller-Hinton Broth (MHB).

-

The bacterial suspension was incubated at 37°C with agitation until the turbidity reached the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay

-

The assay was performed in 96-well microtiter plates.

-

This compound was dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB to achieve a range of concentrations.

-

For synergy testing, the efflux pump inhibitor PAβN was added to a set of wells at a fixed sub-inhibitory concentration.

-

The prepared bacterial inoculum was added to each well containing the compound dilutions.

-

Control wells included:

-

A positive control (broth with bacterial inoculum, no compound) to ensure bacterial growth.

-

A negative control (broth only) to check for sterility.

-

Solvent control (broth with bacterial inoculum and the maximum concentration of the solvent used) to ensure the solvent had no inhibitory effect.

-

-

The microtiter plates were incubated at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Visualizations

Experimental Workflow for Antibacterial Spectrum Determination

Caption: Experimental workflow for determining the antibacterial spectrum.

Proposed Mechanism of Action Involving Efflux Pump Inhibition

Caption: Proposed mechanism involving efflux pump inhibition.

Discussion and Future Directions

The available data strongly suggests that this compound is a promising antibacterial agent, particularly for combating multidrug-resistant bacteria. The significant increase in its activity when combined with an efflux pump inhibitor highlights a potential strategy to overcome bacterial resistance.

Future research should focus on:

-

Elucidating the precise intracellular target(s) of this compound to fully understand its mechanism of action.

-

Investigating the in vivo efficacy and toxicity of the compound in animal models of infection.

-

Exploring structure-activity relationships by synthesizing and testing analogues of the compound to potentially enhance its antibacterial potency and reduce its susceptibility to efflux pumps.

-

Evaluating its potential for combination therapy with other classes of antibiotics to identify synergistic interactions.

By addressing these research questions, the full therapeutic potential of this compound as a novel antibacterial agent can be realized.

References

The Antioxidant Potential of Methylated Quercetin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, is renowned for its potent antioxidant properties. However, its therapeutic application is often hampered by poor bioavailability and metabolic instability. Methylation of quercetin to form derivatives such as isorhamnetin, tamarixetin, and rhamnazin presents a promising strategy to overcome these limitations. This technical guide provides an in-depth analysis of the antioxidant potential of methylated quercetin derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Antioxidant Activity of Methylated Quercetin Derivatives

The antioxidant capacity of methylated quercetin derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from multiple studies, allowing for a comparative analysis of their efficacy relative to the parent compound, quercetin.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

| Compound | IC50 (µM) | Reference |

| Quercetin | 47.20 | [1] |

| 5'-Methylquercetin | Higher activity than quercetin | [2][3] |

| 2'-Methylquercetin | Higher activity than quercetin | [2][3] |

| Dimethylquercetin | Higher activity than quercetin | [2][3] |

| Isorhamnetin (3'-O-methylquercetin) | Less potent than quercetin | [4][5] |

| Tamarixetin (4'-O-methylquercetin) | Less potent than quercetin | [4][5] |

| Quercetin-3-O-glucuronide | Less potent than quercetin | [4][5] |

| Isorhamnetin-3-O-glucoside | Less potent than quercetin | [4] |

| Quercetin-3,5,7,3',4'-pentamethylether | Less potent than quercetin | [4] |

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | Antioxidant Activity | Reference |

| Quercetin | High | [5] |

| Tamarixetin (4'-O-methylquercetin) | Potent | [5] |

| Isorhamnetin (3'-O-methylquercetin) | Potent | [5] |

Table 3: Inhibition of Linoleic Acid Peroxidation

| Compound | Inhibition Potential | Reference |

| Quercetin | Potent | [5] |

| Tamarixetin (4'-O-methylquercetin) | More potent than quercetin | [5] |

| Isorhamnetin (3'-O-methylquercetin) | More potent than quercetin | [5] |

Structure-Activity Relationship

The antioxidant activity of quercetin and its derivatives is intrinsically linked to their molecular structure. Key structural features that determine antioxidant potential include the number and position of hydroxyl groups and the presence of a C2-C3 double bond in the C ring. Methylation of the hydroxyl groups can either enhance or diminish antioxidant activity. For instance, methylation of the 3'-OH group to form isorhamnetin has been shown to decrease the radical scavenging activity.[4][6] Conversely, the introduction of electron-donating methyl groups into the catechol moiety can enhance radical-scavenging activity.[2][7] The planarity of the molecule also plays a role, with a more planar structure leading to greater stabilization of the radical cation and thus higher activity.[2]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.12 mM) in methanol.[8]

-

Reaction Mixture: Add various concentrations of the test compound (methylated quercetin derivatives) to the DPPH solution.[9]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[8][9]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.[8][10]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[8]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11][12]

-

Reaction Mixture: Add a small volume of the test sample to the FRAP reagent.[12][13]

-

Incubation: The mixture is incubated for a specific time (e.g., 4-8 minutes) at a controlled temperature (e.g., 37°C).[11][14]

-

Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[11][12][13]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ standard solution (e.g., FeSO₄). The results are typically expressed as µM Trolox equivalents per gram of sample or µmol Fe²⁺ equivalents per liter.[11][14]

Signaling Pathways

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Quercetin and its derivatives have been shown to activate the Nrf2 signaling pathway, contributing to their antioxidant effects.[15][16][17]

Mechanism of Activation:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2.[18] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of various protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[16]

Caption: Nrf2-ARE Signaling Pathway Activation by Methylated Quercetin Derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antioxidant potential of methylated quercetin derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onions-usa.org [onions-usa.org]

- 6. Influence of the metabolic profile on the in vivo antioxidant activity of quercetin under a low dosage oral regimen in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02329D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. nehu.ac.in [nehu.ac.in]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. A Green and Innovative Waste Valorization Approach for Extraction of Flavonoids from Grapefruit Peels by Microwave-Assisted Pressurized CO2-H2O Extraction [mdpi.com]

- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Quercetin alleviates hyperthyroidism-induced liver damage via Nrf2 Signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

An In-depth Technical Guide to the Mechanism of Action of 6-C-Methylquercetin-3,4'-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the specific mechanism of action of 6-C-Methylquercetin-3,4'-dimethyl ether is limited. This guide summarizes the known biological activities of this compound and provides an in-depth analysis of the mechanisms of action of structurally related quercetin derivatives. This information can serve as a foundational resource for directing future research into the therapeutic potential of this compound.

Executive Summary

This compound is a flavonol derivative isolated from the leaves of Bauhinia thonningii. To date, its primary reported biological activity is its antibacterial effect against Gram-negative multidrug-resistant bacteria and methicillin-resistant Staphylococcus aureus (MRSA). Given the extensive research on the multifaceted therapeutic actions of its parent compound, quercetin, and its various methylated derivatives, it is plausible that this compound possesses a broader range of biological activities. This guide explores these potential mechanisms by examining the well-documented signaling pathways and cellular effects of closely related quercetin ethers. The primary areas of focus include antibacterial, anticancer, anti-inflammatory, and vasorelaxant mechanisms.

Known Biological Activity of this compound

The principal established activity of this compound is its antibacterial action. Flavonoids, including quercetin and its derivatives, are known to exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell wall and membrane integrity, inhibition of nucleic acid synthesis, and the prevention of biofilm formation.[1][2] Quercetin, for example, has been shown to inhibit the growth of MRSA by targeting the global regulator SarA, which is crucial for biofilm formation.[3] It is hypothesized that this compound may share similar antibacterial mechanisms.

Quantitative Data: Antibacterial Activity of Quercetin Derivatives

| Compound | Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| Quercetin | S. aureus | Inhibitory | 20 | [1] |

| Quercetin | P. aeruginosa | Inhibitory | 20 | [1] |

| Quercetin | S. mutans | Inhibitory | 500 | [1] |

| Quercetin | MRSA | Biofilm Inhibition | 4 | [3] |

| Quercetin-5,3'-dimethylether | M. luteus | Antibacterial | 25 | [1] |

| Quercetin-5,3'-dimethylether | S. sonei | Antibacterial | 25 | [1] |

Postulated Mechanisms of Action Based on Related Quercetin Derivatives

The following sections detail the mechanisms of action of various quercetin methyl ethers. These insights provide a strong foundation for investigating the potential therapeutic activities of this compound.

Anticancer Activity

Quercetin and its derivatives have demonstrated significant potential in cancer therapy by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of PI3K/Akt and Notch1 Signaling in Breast Cancer

Quercetin-3-methyl ether has been shown to suppress the formation of human breast cancer stem cells by inhibiting the Notch1 and PI3K/Akt signaling pathways.[4][5] This compound was found to significantly inhibit cell growth, induce apoptosis and cell cycle arrest at the G2-M phase, and suppress invasion and migration in various breast cancer cell lines.[4] Mechanistically, it decreases the expression of Notch1 and the phosphorylation of PI3K and Akt.[4][5]

References

- 1. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Bauhinia thonningii: A Promising Frontier for the Discovery of Novel Flavonoids

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bauhinia thonningii (Schum.), also known as Piliostigma thonningii, is a perennial legume belonging to the Fabaceae family, widely distributed across Africa. Traditionally, various parts of this plant have been utilized in folk medicine to treat a range of ailments, including inflammatory conditions, infections, and pain.[1][2] Modern phytochemical investigations have revealed that Bauhinia thonningii is a rich source of bioactive secondary metabolites, with a particular abundance of flavonoids.[3][4] This technical guide provides a comprehensive overview of the novel flavonoids isolated from Bauhinia thonningii, their demonstrated biological activities, detailed experimental protocols for their isolation and evaluation, and insights into their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of flavonoids from this promising botanical source.

Novel Flavonoids from Bauhinia thonningii

Recent research has led to the isolation and characterization of several novel and known flavonoids from the leaves and other parts of Bauhinia thonningii. A notable example is the discovery of 6-C-methylquercetin-3,4'-dimethyl ether , a new flavonol derivative.[3] In addition to this novel compound, a variety of other flavonoids have been identified, including:

-

6-C-methylquercetin-3,7-dimethyl ether[5]

-

6,8-C-dimethylquercetin-3-methyl ether[6]

-

Kaempferol derivatives[3]

The identification of these compounds underscores the potential of Bauhinia thonningii as a source of unique flavonoid structures with potential for novel therapeutic applications.

Biological Activities and Therapeutic Potential

The flavonoids isolated from Bauhinia thonningii have demonstrated a range of promising biological activities in preclinical studies. These activities highlight their potential for development as therapeutic agents for various diseases.

Antibacterial Activity

Several flavonoids from Bauhinia thonningii have shown significant activity against a panel of bacteria, including multidrug-resistant strains.[3][8] For instance, quercetin-3-O-L-rhamnopyranoside has exhibited good activity against Pseudomonas aeruginosa.[7] The antibacterial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Flavonoids from Bauhinia thonningii have been shown to possess anti-inflammatory properties.[2] One of the proposed mechanisms for this activity is the inhibition of key inflammatory enzymes such as lipoxygenase (LOX).[2] Furthermore, evidence suggests that flavonoids can modulate inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[2][9] The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Antioxidant Activity

Many flavonoids are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of flavonoids from Bauhinia thonningii has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[10][11] The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for quantifying antioxidant activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of flavonoids isolated from Bauhinia thonningii and related species.

Table 1: Antibacterial Activity of Flavonoids from Bauhinia thonningii

| Flavonoid | Bacterium | MIC (µg/mL) | Reference |

| This compound | Escherichia coli ATCC8739 | 16 | [3] |

| This compound | Staphylococcus aureus MRSA6 | >128 | [3] |

| Quercetin-3-O-L-rhamnopyranoside | Pseudomonas aeruginosa PA124 | ≤32 | [7] |

| 6,8-C-dimethylkaempferol-3-methyl ether | Escherichia coli AG102 | 8 | [8] |

| 6,8-C-dimethylkaempferol-3-methyl ether | Staphylococcus aureus MRSA3 | 8 | [8] |

Table 2: Anti-inflammatory and Antioxidant Activities of Flavonoids and Extracts from Bauhinia thonningii

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Aqueous leaf extract | Lipoxygenase Inhibition | 16.20 | [2] |

| Aqueous bark extract | DPPH Radical Scavenging | 13.45 | [2] |

| Methanolic stem bark extract | DPPH Radical Scavenging | 0.0325 | [10] |

| Aqueous stem bark extract | DPPH Radical Scavenging | 0.0095 | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of flavonoids from Bauhinia thonningii.

Extraction and Isolation of Flavonoids

The following is a general protocol for the extraction and isolation of flavonoids from the leaves of Bauhinia thonningii.

1. Plant Material Preparation:

-

Collect fresh leaves of Bauhinia thonningii.

-

Air-dry the leaves in the shade for several days until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered leaves in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.[4]

3. Fractionation:

-

Suspend the crude methanol extract in a mixture of water and methanol (e.g., 1:1 v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[4]

-

Concentrate each fraction using a rotary evaporator to yield the respective solvent fractions.

4. Isolation by Column Chromatography:

-

Subject the ethyl acetate fraction, which is often rich in flavonoids, to column chromatography on silica gel (60-120 mesh).[12]

-

Prepare a slurry of the ethyl acetate extract with a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.[4]

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots on the TLC plates under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions with similar TLC profiles and concentrate them.

-

Further purify the combined fractions using preparative TLC or HPLC to obtain pure flavonoids.

Structural Elucidation

The structures of the isolated flavonoids are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in the structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the flavonoid.

Biological Activity Assays

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the isolated flavonoids.

1. Preparation of Bacterial Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) at 37°C to reach the exponential growth phase.

-

Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted suspension in MHB to obtain a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

2. Preparation of Test Compounds:

-

Dissolve the isolated flavonoids in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

3. Incubation:

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the flavonoid at which no visible bacterial growth is observed.

This assay measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory pathway.

1. Reagents:

-

Lipoxygenase enzyme solution (from soybean)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

2. Assay Procedure:

-

In a 96-well plate, add the borate buffer, the test compound (dissolved in a suitable solvent), and the lipoxygenase enzyme solution.

-

Incubate the mixture at room temperature for a few minutes.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Measure the change in absorbance at 234 nm over time using a microplate reader. The formation of the product, a conjugated diene, results in an increase in absorbance.

3. Calculation:

-

Calculate the percentage of inhibition of lipoxygenase activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is a common method to evaluate the antioxidant potential of natural products.

1. Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Test compound dissolved in methanol.

-

Methanol (as a blank).

2. Assay Procedure:

-

In a 96-well plate, add the DPPH solution to each well.

-

Add different concentrations of the test compound to the wells.

-

For the control well, add methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is calculated from the plot of scavenging activity against the concentration of the test compound.

Signaling Pathway Modulation

Flavonoids are known to exert their biological effects by interacting with various cellular signaling pathways. A key pathway implicated in inflammation is the NF-κB signaling cascade.

As depicted in the diagram, inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing NF-κB. The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Flavonoids, including those from Bauhinia thonningii, are thought to interfere with this pathway at multiple points, such as by inhibiting the activity of the IKK complex or by preventing the nuclear translocation of NF-κB.[2][9]

Conclusion

Bauhinia thonningii represents a rich and underexplored source of novel flavonoids with significant therapeutic potential. The compounds isolated from this plant have demonstrated promising antibacterial, anti-inflammatory, and antioxidant activities. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols and a summary of the current state of knowledge. Further research is warranted to fully elucidate the mechanisms of action of these novel flavonoids, to evaluate their efficacy and safety in in vivo models, and to explore their potential for clinical development. The unique chemical diversity of flavonoids from Bauhinia thonningii holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. Antioxidant activity and cytotoxicity study of the flavonol glycosides from Bauhinia galpinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical study of Piliostigma thonningii, a medicinal plant grown in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quercetin-3-O-(2″-galloyl)-α-l-rhamnopyranoside inhibits TNF-α-activated NF-κB-induced inflammatory mediator production by suppressing ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Antioxidant Activities of the Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cenresinjournals.com [cenresinjournals.com]

Preliminary Cytotoxicity Studies of 6-C-Methylquercetin-3,4'-dimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of quercetin derivatives, with a focus on methylated analogues, as a proxy for evaluating 6-C-Methylquercetin-3,4'-dimethyl ether. Due to a lack of specific published cytotoxicity data for this compound against cancer cell lines, this document synthesizes findings from closely related methylated quercetin compounds, namely Quercetin-3-methyl ether, Isorhamnetin (3'-O-methylquercetin), and Tamarixetin (4'-O-methylquercetin). This guide details their cytotoxic effects on various cancer cell lines, provides comprehensive experimental protocols for standard cytotoxicity assays, and illustrates the key signaling pathways potentially modulated by these compounds. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction: The Therapeutic Potential of Methylated Flavonoids

Quercetin, a ubiquitous plant flavonoid, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its clinical utility is often hampered by poor bioavailability. Methylation of the hydroxyl groups on the quercetin backbone is a key metabolic modification and a strategic approach in medicinal chemistry to enhance its drug-like properties. These methylated derivatives often exhibit increased stability and improved membrane permeability, potentially leading to enhanced biological activity.

This guide focuses on the cytotoxic potential of methylated quercetins, offering insights into their anticancer effects. While direct studies on this compound are limited to its antibacterial properties, the analysis of its structural analogues provides a valuable framework for predicting its potential as a cytotoxic agent.

Cytotoxicity of Methylated Quercetin Derivatives

Recent studies have demonstrated that methylated quercetin derivatives possess significant cytotoxic activity against various cancer cell lines. The addition of methyl groups appears to enhance the anticancer efficacy compared to the parent compound, quercetin.

Quantitative Cytotoxicity Data

The following tables summarize the available in vitro cytotoxicity data for methylated quercetin derivatives that are structurally related to this compound.

Table 1: Cytotoxicity of Isorhamnetin (3'-O-methylquercetin) and Tamarixetin (4'-O-methylquercetin) against Human Lung Adenocarcinoma Cell Lines.[1]

| Compound | Cell Line | IC50 (µM) |

| Isorhamnetin | A549 | 26.6 |

| HCC-44 | 15.9 | |

| Tamarixetin | A549 | 19.6 |

| HCC-44 | 20.3 | |

| Quercetin (Parent) | A549 | 72.2 |

| HCC-44 | 107.6 |

Data from this table indicates that both isorhamnetin and tamarixetin show significantly lower IC50 values, and therefore higher cytotoxicity, than the parent quercetin molecule in both A549 and HCC-44 lung cancer cell lines.[1]

Table 2: Cytotoxicity of Quercetin-3-methyl ether against Colorectal Cancer Cell Lines.

| Compound | Cell Line | Concentration (µM) | Observation |

| Quercetin-3-methyl ether | RKO | 0 - 20 | Dose-dependent inhibition of cell viability |

| SW1116 | 0 - 20 | Dose-dependent inhibition of cell viability |

Studies on Quercetin-3-methyl ether have shown that it inhibits the viability of colorectal cancer cells (RKO and SW1116) and promotes apoptosis in a dose- and time-dependent manner.[2][3]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of compounds like methylated quercetin derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

It is important to note that some flavonoids, like quercetin, have been shown to reduce MTT in the absence of cells, which could lead to an overestimation of cell viability.[5][6] Therefore, appropriate controls, including wells with the compound and MTT but no cells, are crucial.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[7][8][9]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Drying: Allow the plates to air-dry completely.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth or inhibition relative to the control.

Visualization of Signaling Pathways and Workflows

The cytotoxic effects of quercetin and its derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a novel compound.

Caption: General workflow for in vitro cytotoxicity assessment.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation.[10][11][12][13][14] Inhibition of this pathway is a common mechanism for anticancer agents. Quercetin-3-methyl ether has been shown to inhibit the Pl3K/Akt signaling pathway.[2]

Caption: Inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway